3-Nitro-N-tritylpyridin-4-amine
Description
3-Nitro-N-tritylpyridin-4-amine is a nitro-substituted pyridine derivative featuring a trityl (triphenylmethyl) group attached to the amine at the 4-position of the pyridine ring. Nitro groups enhance electrophilic reactivity, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and materials science . The trityl group introduces steric bulk, which can influence solubility, stability, and binding interactions in biological systems.
Properties
IUPAC Name |
3-nitro-N-tritylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c28-27(29)23-18-25-17-16-22(23)26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKWYPRSCYHFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C(C=NC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of pyridine using nitric acid in the presence of a catalyst . The resulting nitropyridine is then reacted with trityl chloride in the presence of a base to form the final product .
Industrial Production Methods: Industrial production of 3-Nitro-N-tritylpyridin-4-amine may involve large-scale nitration and tritylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-N-tritylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-amino-N-tritylpyridin-4-amine.
Substitution: Formation of various substituted pyridin-4-amine derivatives.
Scientific Research Applications
Chemistry: 3-Nitro-N-tritylpyridin-4-amine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a precursor for bioactive compounds .
Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to investigate their potential as therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Nitro-N-tritylpyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trityl group can influence the compound’s binding affinity to target molecules. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Trityl Group: The trityl group in this compound imparts steric hindrance, likely reducing reactivity compared to smaller analogues like 3-Methylpyridin-4-amine . This bulk may enhance stability in hydrophobic environments (e.g., lipid membranes). Nitro Positioning: The 3-nitro group in the target compound contrasts with 4-nitro or 2-nitro isomers (e.g., compounds), which exhibit distinct electronic effects on the pyridine ring . Trifluoromethyl (CF₃): Compounds like 3-Amino-4-(trifluoromethyl)pyridine benefit from CF₃’s electron-withdrawing properties, enhancing metabolic stability—a feature absent in the trityl-substituted target.
Spectral Data :
- N-(3-Nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine shows aromatic proton shifts at δ 8.82–6.31 (¹H NMR), consistent with nitro and amine groups. The target compound would likely exhibit similar aromatic signals but with additional peaks from the trityl group.
Biological Activity
3-Nitro-N-tritylpyridin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name: this compound
- Molecular Formula: C21H20N4O2
- Molecular Weight: 360.41 g/mol
The compound features a pyridine ring substituted with a nitro group and a trityl group, which contributes to its unique chemical reactivity and biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, primarily focusing on:
- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of various bacterial strains, suggesting its application in treating infections.
- Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
The proposed mechanism of action for this compound involves:
- Nitro Group Reduction: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Disruption of cell signaling pathways |
Case Studies
- Antimicrobial Study : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating its potency as an antimicrobial agent.
- Cancer Cell Line Research : In vitro studies using human cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This suggests its potential as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
